molecular formula C15H12N2 B14250989 8-(6-Methylpyridin-2-yl)quinoline CAS No. 184784-64-3

8-(6-Methylpyridin-2-yl)quinoline

Cat. No.: B14250989
CAS No.: 184784-64-3
M. Wt: 220.27 g/mol
InChI Key: XZTGLOQCWZPRCD-UHFFFAOYSA-N
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Description

8-(6-Methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline ring substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methylpyridin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer annulation, which involves the reaction of 2-aminoaryl ketones with α-heteroatom bearing ketones under acidic conditions . This method is advantageous due to its operational simplicity, wide substrate scope, and solvent-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable catalysts such as phosphotungstic acid can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

8-(6-Methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-(6-Methylpyridin-2-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(6-Methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Nitroquinoline: Used in the synthesis of various pharmaceuticals.

    8-Aminoquinoline: Utilized in the treatment of malaria.

Uniqueness

8-(6-Methylpyridin-2-yl)quinoline is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and selectivity .

Properties

CAS No.

184784-64-3

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

8-(6-methylpyridin-2-yl)quinoline

InChI

InChI=1S/C15H12N2/c1-11-5-2-9-14(17-11)13-8-3-6-12-7-4-10-16-15(12)13/h2-10H,1H3

InChI Key

XZTGLOQCWZPRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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